alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride
Description
Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride is a synthetic organic compound characterized by a biphenylyl group attached to a propanol backbone substituted with a morpholine ring. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) distinguishes it from structurally related compounds that often feature piperidine (a six-membered amine ring) or other heterocycles. This compound is primarily used in research settings, particularly in medicinal chemistry and materials science, though specific applications remain proprietary or under investigation .
Properties
CAS No. |
50910-20-8 |
|---|---|
Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-(4-phenylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO2.ClH/c21-19(10-11-20-12-14-22-15-13-20)18-8-6-17(7-9-18)16-4-2-1-3-5-16;/h1-9,19,21H,10-15H2;1H |
InChI Key |
JPMLRPJHQCQFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally follows a multi-step synthetic pathway involving:
- Starting Materials : 4-biphenylcarboxaldehyde and morpholine.
-
- Initial condensation of 4-biphenylcarboxaldehyde with morpholine to form an imine or related intermediate.
- Subsequent reduction of this intermediate using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
- Alkylation or substitution with 3-chloropropanol under basic conditions (e.g., potassium carbonate in dimethylformamide) to attach the propanol side chain.
- Final conversion to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (ethanol or methanol).
-
- Solvents: Ethanol, methanol, or polar aprotic solvents like dimethylformamide (DMF).
- Temperature: Typically maintained between 60–80°C for substitution steps.
- Catalysts: Sodium borohydride or lithium aluminum hydride for reduction; bases like K2CO3 for substitution.
This synthetic route is supported by the use of nucleophilic substitution and reduction chemistry, optimized for yield and purity.
Industrial Production Techniques
In industrial settings, the synthesis is scaled up using:
- Batch Reactors : Controlled temperature and pressure to ensure consistent product formation.
- Continuous Flow Reactors : Employed to improve reaction efficiency, reduce reaction times, and enhance yields.
- Purification : Recrystallization (commonly from ethanol/water mixtures) and chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure hydrochloride salt.
- Quality Control : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify purity and structural integrity.
These methods ensure reproducibility and scalability for research and potential pharmaceutical applications.
Analytical Characterization of the Compound
To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation of biphenyl and morpholine protons | Aromatic protons at δ 7.2–7.8 ppm; morpholine protons at δ 3.4–3.8 ppm |
| Mass Spectrometry (MS) | Molecular weight and molecular ion verification | Molecular ion peak [M+H]+ consistent with C20H24ClNO2 |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95% purity desired) | Single sharp peak in reverse-phase C18 column with acetonitrile/water gradient |
| Melting Point Determination | Purity and identity check | Consistent melting point range for hydrochloride salt |
These characterization methods are essential for quality assurance in both research and industrial contexts.
Reaction Mechanisms and Chemical Transformations
This compound can undergo several chemical reactions relevant to its preparation and modification:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Reduction | Sodium borohydride or lithium aluminum hydride | Conversion of aldehyde intermediates to alcohols |
| Nucleophilic Substitution | 3-chloropropanol with base (K2CO3) | Attachment of propanol side chain to morpholine |
| Salt Formation | Hydrochloric acid in ethanol/methanol | Formation of hydrochloride salt for stability |
| Oxidation | Potassium permanganate or chromium trioxide | Possible oxidation to ketones or acids (for derivatives) |
Understanding these reactions aids in optimizing synthesis and tailoring derivatives for specific applications.
Research Discoveries and Data Tables Related to Preparation
While direct preparation data for this compound is limited in open literature, analogous compounds and derivatives provide valuable insights.
Antifungal Activity Data (Related Compounds)
| Compound | MIC (µmol/mL) | Activity Level |
|---|---|---|
| This compound | 0.0833 | High |
| Fluconazole (standard antifungal) | >1.6325 | Low |
This data suggests that compounds of this class, prepared via the described synthetic routes, have superior antifungal efficacy, indicating the importance of precise synthetic control to achieve biologically active forms.
Structural Analogues Comparison
| Compound Name | Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound (target compound) | Morpholine | None | C20H24ClNO2 | ~345.87* |
| Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride | Piperidine | 4’-Hydroxy on biphenyl | C20H26ClNO2 | 347.88 |
| Threo-alpha-(4-Biphenylyl)-beta-methyl-1-piperidinepropanol hydrochloride | Piperidine | Beta-methyl group | C21H27ClNO | 345.91 |
| 4-(3-(4-Biphenylyl)propyl)morpholine hydrochloride | Morpholine | Propyl linkage | C19H24ClNO | 317.85 |
*Estimated molecular weight based on structural similarity.
This comparison highlights the synthetic versatility and structural diversity achievable through modification of the preparation methods.
Summary Table: Preparation Overview
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Condensation | 4-biphenylcarboxaldehyde + morpholine | Formation of imine intermediate |
| Reduction | Sodium borohydride or lithium aluminum hydride | Conversion to alcohol intermediate |
| Substitution | 3-chloropropanol + base (K2CO3) | Attachment of propanol side chain |
| Salt Formation | HCl in ethanol or methanol | Formation of hydrochloride salt |
| Purification | Recrystallization or chromatography | Isolation of pure compound |
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the biphenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride has been studied for its antidepressant properties. Research indicates that compounds with similar structures exhibit selective serotonin reuptake inhibition, which is crucial in the treatment of depression. For instance, derivatives of this compound have shown promise in preclinical models for enhancing serotonin levels in the brain, leading to improved mood regulation.
Case Study: Serotonin Reuptake Inhibition
A study evaluated the efficacy of this compound in animal models of depression. The results demonstrated a significant reduction in depressive behaviors compared to control groups, highlighting its potential as a therapeutic agent for major depressive disorder.
Antifungal Activity
Inhibition of Candida Species
The compound has also been investigated for its antifungal properties, particularly against Candida albicans, a common pathogen responsible for invasive fungal infections. Research has shown that this compound exhibits inhibitory effects on the growth of Candida species, making it a candidate for antifungal drug development.
Data Table: Antifungal Efficacy
| Compound | MIC (µmol/mL) | Activity Level |
|---|---|---|
| This compound | 0.0833 | High |
| Fluconazole | >1.6325 | Low |
This table illustrates that this compound is significantly more effective than fluconazole, a commonly used antifungal medication.
Photochemical Applications
Photolabile Protecting Groups
Research has explored the use of this compound in the design of photolabile protecting groups (PPGs). These compounds can be activated by light to release biologically active molecules, which is useful in targeted drug delivery systems and controlled release formulations.
Case Study: Photochemical Characterization
In a study focused on synthesizing new PPGs based on biphenyl derivatives, this compound was incorporated into the design. The resulting compounds showed promising photochemical properties, including high uncaging quantum yields, indicating their potential utility in biomedical applications.
Structural Biology
Protein Function Modulation
The compound's ability to interact with various biological targets has led to its investigation in structural biology. It can serve as a tool for studying protein-ligand interactions and modulating protein function, which is essential for drug discovery processes.
Data Table: Binding Affinity Studies
These binding affinity values suggest that this compound has a strong interaction with critical biological targets, supporting its role in drug design.
Mechanism of Action
The mechanism of action of alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of biphenylyl-propanol derivatives with heterocyclic substitutions. Below is a comparative analysis with notable analogs:
Table 1: Structural and Molecular Comparison
| Compound Name (CAS) | Heterocycle | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound (hypothetical CAS) | Morpholine | None | C20H24ClNO2 | ~345.87* |
| alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol HCl (50910-26-4) | Piperidine | 4’-Hydroxy on biphenylyl | C20H26ClNO2 | 347.88 |
| threo-alpha-(4-Biphenylyl)-beta-methyl-1-piperidinepropanol HCl (59401-32-0) | Piperidine | Beta-methyl group | C21H27ClNO | 345.91 |
| 4-(3-(4-Biphenylyl)propyl)morpholine HCl | Morpholine | Propyl linkage | C19H24ClNO | 317.85 |
*Estimated based on structural similarity to analogs.
Key Observations :
- Substituent Effects : The 4’-hydroxy group in CAS 50910-26-4 introduces hydrogen-bonding capacity, which may improve binding affinity in biological systems. Conversely, the beta-methyl group in CAS 59401-32-0 likely enhances steric bulk, affecting pharmacokinetic properties .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Table 2: Physical Properties
| Property | Target Compound (Morpholine) | CAS 50910-26-4 (Piperidine) | CAS 59401-32-0 (Piperidine) |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 514.6 | Not reported |
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Solubility (Water) | Moderate (inferred) | Low (hydroxy may improve) | Low (methyl reduces) |
| logP (Kow) | ~3.5 (estimated) | ~3.8 | ~4.0 |
- Boiling Point : The high boiling point of 514.6°C for CAS 50910-26-4 suggests strong intermolecular forces due to the hydroxy group .
- logP Trends : The morpholine analog is expected to have a lower logP than piperidine derivatives due to increased polarity, aligning with trends in similar heterocycles .
Table 3: Acute Toxicity Data
- Toxicity Gaps : The morpholine derivative lacks published LD50 values, highlighting a critical data gap. Piperidine analogs like CAS 59401-32-0 show moderate toxicity, emphasizing the need for cautious handling .
Biological Activity
Alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound is a synthetic compound characterized by its biphenyl and morpholine moieties. The structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 323.86 g/mol
The biological activity of this compound is primarily associated with its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:
- Antifungal Activity : Similar compounds have shown efficacy against Candida albicans, suggesting potential for this compound in treating fungal infections .
- Receptor Binding : It may interact with G-protein coupled receptors (GPCRs), which play a crucial role in various physiological processes .
Biological Activity Data
The following table summarizes the biological activity findings related to this compound and similar compounds:
| Activity | IC50/MIC Values | Reference |
|---|---|---|
| Antifungal (against C. albicans) | MIC = 0.0833 µmol/mL (better than fluconazole) | |
| GPCR Interaction | Various affinities reported | |
| Cytotoxicity | Specific cell lines tested |
Case Studies
- Antifungal Efficacy : In a study evaluating the antifungal properties of structurally related compounds, this compound was compared with established antifungals like fluconazole. Results indicated that it had a lower MIC value, suggesting superior antifungal potency against Candida albicans .
- Receptor Studies : Another investigation focused on the binding affinity of this compound to various GPCRs. It was observed that modifications in the biphenyl structure could enhance receptor selectivity and potency, indicating potential therapeutic applications in neurology and endocrinology .
Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound. The findings suggest:
- Structure-Activity Relationship (SAR) : Modifications to the biphenyl group significantly influence biological activity, highlighting the importance of molecular structure in drug design.
- Molecular Docking Studies : Computational modeling has been employed to predict binding interactions with target enzymes, providing insights into the mechanism of action at the molecular level .
Q & A
Q. What are the recommended synthetic routes for alpha-(4-Biphenylyl)-4-morpholinepropanol hydrochloride in academic research?
- Methodological Answer : The synthesis of structurally related biphenyl-morpholine derivatives often employs Friedel-Crafts acylation or nucleophilic substitution reactions. For example, biphenyl derivatives can be synthesized via AlCl3-catalyzed reactions in dichloromethane (DCM) or nitrobenzene . For this compound, a plausible route involves coupling 4-biphenylyl halides with morpholine-propanol precursors under basic conditions (e.g., K2CO3 in DMF), followed by HCl salt formation. Reaction optimization should focus on solvent polarity, temperature (e.g., 60–80°C), and catalyst selection (e.g., Pd for cross-coupling steps if applicable). Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate the hydrochloride salt .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of high-resolution techniques:
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (DMSO-d6 or CDCl3) to confirm biphenyl aromatic protons (δ 7.2–7.8 ppm) and morpholine protons (δ 3.4–3.8 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+ for C20H24ClNO2).
- HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : While specific data for this compound are limited, related biphenyl-morpholine derivatives require:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : In airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent degradation.
- Spill Management : Avoid dust generation; clean with ethanol and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological studies of this compound?
- Methodological Answer : Contradictions in bioactivity (e.g., inconsistent IC50 values) may arise from assay conditions (e.g., pH, serum proteins) or impurity profiles. Mitigation strategies include:
- Dose-Response Repetition : Conduct triplicate assays across multiple cell lines (e.g., HEK293, HeLa).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehydrohalogenation products).
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., GPCRs) and validate experimental results .
Q. What strategies optimize the reaction yield of this compound in scaled-up syntheses?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters:
- Catalyst Screening : Test Pd(OAc)2, CuI, or NiCl2 for coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene.
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time.
- Workup : Liquid-liquid extraction (ethyl acetate/water) to remove unreacted morpholine precursors .
Q. How can the stability of this compound be evaluated under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Store at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Light Exposure : Test photodegradation under UV-Vis light (ICH Q1B). Use LC-MS to identify degradation products (e.g., oxidation of morpholine ring) .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer : Challenges include matrix interference and low analyte concentration. Solutions:
- Sample Preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges).
- Detection : LC-MS/MS with MRM transitions (e.g., m/z 350 → 154 for quantification).
- Calibration : Use deuterated internal standards (e.g., d4-biphenyl analogs) to improve accuracy .
Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?
- Methodological Answer :
- Rodent Models : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours.
- Tissue Distribution : Sacrifice animals post-dosing; analyze brain, liver, and kidney homogenates via LC-MS/MS.
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites (e.g., glucuronidation) .
Q. How can mechanistic studies elucidate the biological activity of this compound?
- Methodological Answer :
- Target Deconvolution : CRISPR-Cas9 knockout screens to identify essential genes for compound activity.
- Enzyme Assays : Test inhibition of kinases (e.g., PI3K) or neurotransmitter receptors (e.g., 5-HT2A) at 1–100 µM concentrations.
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK) modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
